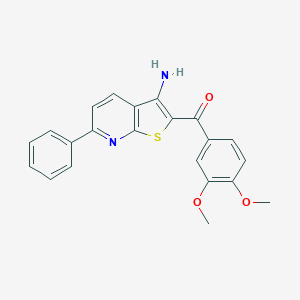![molecular formula C22H22O5 B380550 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate](/img/structure/B380550.png)
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromene core substituted with various functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of 4-propylphenol with 2,8-dimethyl-4H-chromen-4-one under acidic conditions to form the intermediate 3-(4-propylphenoxy)-2,8-dimethyl-4H-chromen-4-one. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
Uniqueness
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is unique due to the presence of the propyl group on the phenoxy moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
特性
分子式 |
C22H22O5 |
|---|---|
分子量 |
366.4g/mol |
IUPAC名 |
[2,8-dimethyl-4-oxo-3-(4-propylphenoxy)chromen-7-yl] acetate |
InChI |
InChI=1S/C22H22O5/c1-5-6-16-7-9-17(10-8-16)27-22-14(3)25-21-13(2)19(26-15(4)23)12-11-18(21)20(22)24/h7-12H,5-6H2,1-4H3 |
InChIキー |
QXYYVCOUNUHUDQ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
正規SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl} sulfone](/img/structure/B380468.png)
![4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B380470.png)
![1-(4-Fluorobenzoyl)-3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B380471.png)
![3-allyl-5-(4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380473.png)
![1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone](/img/structure/B380476.png)
![6-Amino-4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380478.png)
![4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)-2-methoxyphenyl benzoate](/img/structure/B380479.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B380481.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380482.png)

![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B380486.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B380488.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380490.png)
